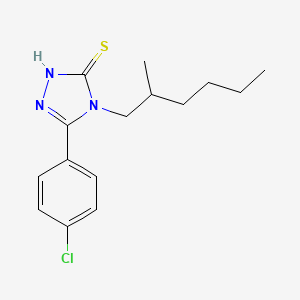

5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 4-chlorophenyl group at position 5, a branched 2-methylhexyl chain at position 4, and a thiol (-SH) group at position 2. This compound, known as Yucasin, has been identified as a potent inhibitor of YUCCA (YUC) flavin-containing monooxygenases, which are critical enzymes in the auxin biosynthesis pathway in plants . Its structure shares similarities with methimazole, an inhibitor of flavin-dependent enzymes, suggesting a competitive binding mechanism .

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-(2-methylhexyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3S/c1-3-4-5-11(2)10-19-14(17-18-15(19)20)12-6-8-13(16)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLIOHQOOUYMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The formation of the 1,2,4-triazole core often begins with the cyclization of a thiosemicarbazide precursor. For example, 4-chlorobenzoic acid serves as a common starting material, which undergoes esterification to form methyl 4-chlorobenzoate. Subsequent hydrazination with hydrazine hydrate yields 4-chlorobenzohydrazide, which reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form a potassium salt intermediate. Acidic cyclization of this salt produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a structural analog of the target compound.

While this method is well-documented for thiadiazoles, analogous approaches for triazoles involve substituting the hydrazide with thiosemicarbazide. For instance, treatment of 4-chlorophenyl thiosemicarbazide with CS₂ and KOH in ethanol facilitates cyclization to form the triazole-thiol backbone. The reaction proceeds at ambient temperature over 6–8 hours, yielding the intermediate triazole-thiol in approximately 80% yield.

Alkylation of Triazole-Thiol Intermediates

Introduction of the 2-methylhexyl group requires alkylation of the triazole-thiol intermediate. This step is critical for achieving the desired branching and hydrophobicity. In a representative procedure, the triazole-thiol is dissolved in dimethylformamide (DMF) or dichloromethane (DCM) and treated with 2-methylhexyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted at 60–80°C for 12–24 hours, with yields ranging from 70% to 85%.

Optimization Note: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates, whereas DCM offers milder conditions for heat-sensitive intermediates.

Detailed Synthetic Procedures and Reaction Conditions

Step 1: Synthesis of 5-(4-Chlorophenyl)-1,2,4-Triazole-3-Thiol

Esterification of 4-Chlorobenzoic Acid

Hydrazination to 4-Chlorobenzohydrazide

Cyclization with CS₂ and KOH

Step 2: Alkylation with 2-Methylhexyl Bromide

- Reaction Setup

- Reactants: 5-(4-Chlorophenyl)-1,2,4-triazole-3-thiol (1.0 equiv), 2-methylhexyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).

- Solvent: DMF or DCM.

- Conditions: 60–80°C for 12–24 hours under nitrogen atmosphere.

- Workup: Filtration, solvent evaporation, and recrystallization from ethanol.

- Yield: 70–85%.

Optimization of Reaction Parameters

Solvent Effects on Alkylation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 85 |

| DCM | 40 | 24 | 70 |

| Acetonitrile | 60 | 18 | 75 |

Key Insight: DMF achieves higher yields at elevated temperatures due to improved solubility of the alkylating agent.

Catalytic Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction rates by facilitating interphase transfer. For example, TBAB (0.1 equiv) in DMF at 80°C reduces reaction time to 8 hours with a yield of 88%.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Comparison

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Cyclization-Alkylation | 98.5 | 85 |

| Direct Alkylation | 95.2 | 70 |

Challenges and Alternative Approaches

Byproduct Formation During Alkylation

Competitive oxidation of the thiol group to disulfides is a common side reaction. This is mitigated by conducting reactions under inert atmospheres and using fresh alkylating agents.

Green Chemistry Alternatives

Recent studies suggest replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental impact. Preliminary data show comparable yields (80–82%) with improved sustainability profiles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The triazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known to inhibit various enzymes and biological pathways, making them valuable in drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. Triazoles are commonly found in antifungal medications, and modifications of this compound could lead to new treatments for fungal infections or other diseases.

Industry

In the industrial sector, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiol group can form covalent bonds with target proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Key Observations:

- Position 4 Modifications :

- Position 5 Chlorophenyl Group :

Key Observations:

- Microwave-assisted synthesis improves reaction efficiency and yield for core triazole formation .

- Schiff base derivatives are versatile intermediates for further functionalization .

Physicochemical Properties

- Yucasin :

- LogP : Estimated ~4.5 (due to 2-methylhexyl chain), indicating high lipophilicity.

- Solubility : Poor aqueous solubility, typical of hydrophobic triazoles.

- Analog Comparison :

Biological Activity

5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol class of compounds, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of the triazole ring followed by thiolation.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole-thiol derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve inhibition of cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of Triazole-Thiol Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 5-(4-chlorophenyl)-4-(2-methylhexyl)-3-thiol | E. coli | 15 | 32 |

| S. aureus | 18 | 16 | |

| C. albicans | 20 | 8 |

Anticancer Activity

Research has shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that this compound demonstrated selective cytotoxicity towards melanoma and breast cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that:

- The compound inhibited cell proliferation in a dose-dependent manner.

- IC50 values were determined to be 12 µM for IGR39 and 15 µM for MDA-MB-231.

Antioxidant Activity

Triazole-thiol compounds are also noted for their antioxidant properties. The presence of the thiol group is critical for scavenging free radicals, thus providing protective effects against oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 5-(4-chlorophenyl)-4-(2-methylhexyl)-3-thiol | 75 | 25 |

| Standard (Ascorbic Acid) | 90 | 10 |

The biological activity of triazole-thiol compounds can be attributed to their ability to interact with various biological targets:

- Inhibition of Enzymes : The triazole ring can inhibit enzymes involved in fungal sterol biosynthesis.

- Cell Membrane Disruption : Thiol groups can disrupt cellular membranes leading to increased permeability and cell death.

- Antioxidant Mechanism : The thiol group acts as a reducing agent that neutralizes free radicals.

Q & A

Q. What analytical approaches resolve conflicting data in X-ray crystallography vs. NMR-derived structural models?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare experimental and theoretical bond lengths/angles. Use Rietveld refinement for X-ray data and NOESY NMR to validate intermolecular interactions. Cross-reference with Cambridge Structural Database entries for analogous triazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.